![molecular formula C11H12O3 B1458287 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1501283-66-4](/img/structure/B1458287.png)
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is represented by the InChI code 1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13)
.
Chemical Reactions Analysis
Benzofuran and its derivatives are suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” include a molecular weight of 192.21 . It is a powder at room temperature .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have been shown to exhibit strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives, especially those with halogens, nitro, and hydroxyl groups at the 5- or 6-position of the nucleus, have displayed potent antibacterial activity .
Anti-Oxidative Activity
Many benzofuran compounds have been found to possess anti-oxidative activities . These compounds can neutralize harmful free radicals in the body, potentially preventing various diseases.
Anti-Viral Activity
Benzofuran compounds have also been studied for their anti-viral activities . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
Drug Synthesis
Benzofuran rings are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Therefore, “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” could potentially be used in the synthesis of new drugs.
Anticancer Agents
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
For instance, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
These could include pathways related to cell growth, oxidative stress, and viral replication .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid may also have similar effects.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJZDSJJIMTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.